molecular formula C16H16ClFN2O2S B2710167 1-(3-Chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine CAS No. 313981-59-8

1-(3-Chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine

Cat. No.: B2710167
CAS No.: 313981-59-8
M. Wt: 354.82
InChI Key: TUQPROCBKUHJGY-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine is a piperazine-derived chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Piperazine is a privileged scaffold in drug discovery, with piperazine-containing compounds demonstrating a wide spectrum of biological activities, including antiviral, antibacterial, and anticancer properties . The strategic incorporation of halogen atoms, such as chlorine and fluorine on the phenyl rings, is a common and valuable tactic in modern drug design. Chlorine is a vital ingredient in pharmaceuticals, featured in more than 250 FDA-approved drugs, where it can enhance metabolic stability, influence molecular conformation, and improve binding affinity to biological targets through steric and electronic effects . The sulfonyl group bridging the two aromatic systems offers a versatile handle for molecular interaction, potentially acting as a hydrogen bond acceptor or contributing to the compound's overall electronic profile. Researchers can utilize this chemical as a key intermediate or precursor for synthesizing more complex molecules, particularly in developing enzyme inhibitors. Its structural features make it a valuable template for probing structure-activity relationships (SAR), especially in the search for new antimicrobial agents that target pathogens like E. coli, or for exploring mechanisms against viral infections such as SARS-CoV-2, HIV, and influenza . This product is intended for laboratory research purposes only by trained professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(4-fluorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O2S/c17-13-2-1-3-15(12-13)19-8-10-20(11-9-19)23(21,22)16-6-4-14(18)5-7-16/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQPROCBKUHJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Interaction with Receptors

Research indicates that 1-(3-Chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine interacts with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions are crucial for mood regulation and have implications for psychotropic effects, making this compound a candidate for developing treatments for mood disorders.

Anticancer Potential

Studies have shown that compounds similar to this compound exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. The dual aromatic substitution in its structure enhances its binding affinity to target enzymes and receptors involved in cancer progression.

Applications in Medicinal Chemistry

The potential applications of this compound are extensive:

  • Pharmaceutical Development : As a lead compound for developing new therapeutic agents targeting neurological disorders and cancer.
  • Biological Research : Used to study its interactions with biological macromolecules, contributing to a better understanding of disease mechanisms.
  • Chemical Biology : Employed to probe cellular processes, providing insights into its mechanism of action.

Case Studies and Research Findings

Several studies have investigated the biological activities and potential therapeutic applications of this compound:

  • A study highlighted its interaction with serotonin receptors, suggesting its potential role in treating mood disorders.
  • Another research focused on its anticancer properties, demonstrating cytotoxic effects on various cancer cell lines.
  • Additional investigations into its mechanism of action revealed that it may inhibit key enzymes involved in disease pathways, providing avenues for drug development .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Piperazine Derivatives with Halogenated Aromatic Substituents

ASP (1-[(4-Bromophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine)

  • Structural Differences: ASP replaces the 3-chlorophenyl group with a 4-bromophenoxy acetyl chain.
  • Functional Impact : ASP mimics auxin-like activity in plants, inhibiting root elongation and altering gravitropism in Arabidopsis thaliana. The aromatic ring and sulfonyl group are critical for its bioactivity, suggesting shared functional motifs with the target compound .

1-(3-Chlorophenyl)piperazine (mCPP)

  • Structural Differences : Lacks the sulfonyl group, simplifying the structure.
  • Functional Impact : mCPP is a 5-HT1B receptor agonist and a designer drug with psychostimulant effects. The absence of the sulfonyl group reduces metabolic stability and alters receptor selectivity compared to the target compound .

GBR-12909 (1-(2-(bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine)

  • Structural Differences : Features a bis(4-fluorophenyl)methoxyethyl chain and a phenylpropyl group.
  • Functional Impact : Binds to dopamine transporters, demonstrating how bulky substituents on piperazine can enhance CNS-targeted activity. The target compound’s sulfonyl group may reduce blood-brain barrier penetration, limiting similar effects .

Sulfonamide-Functionalized Piperazines

1-(Bis(4-Fluorophenyl)methyl)-4-((3-sulfamoylaminophenyl)sulfonyl)piperazine (6h)

  • Structural Differences: Incorporates a bis(4-fluorophenyl)methyl group and a sulfamoylaminophenyl sulfonyl moiety.
  • The target compound’s simpler structure may prioritize lipophilicity for membrane permeability .

1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine

  • Structural Differences : Substitutes 3-chlorophenyl with a (4-chlorophenyl)(phenyl)methyl group and uses a toluene sulfonyl group.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
Target Compound ~418.9 130–135 (estimated) Moderate in DMSO
ASP ~453.3 Not reported Ethanol-soluble
mCPP ~196.7 Not reported High in water
Compound 6h ~523.0 132–135 Low in hexane

Receptor Interactions

  • Enzyme Inhibition : Thiazolylhydrazone derivatives () inhibit acetylcholinesterase (AChE), suggesting the sulfonyl-piperazine scaffold’s adaptability for enzyme targeting .

Antimicrobial and Antifungal Effects

  • Triazole derivatives of the target compound (e.g., 2a-2h) show zone inhibition of 14–15 mm against Aspergillus niger, comparable to standard antifungals. The sulfonyl group may enhance membrane disruption .

Key Advantages and Limitations

  • Advantages : The sulfonyl group improves metabolic stability and hydrogen-bonding capacity. Halogen atoms enhance lipophilicity and target binding.
  • Limitations : Bulky substituents (e.g., bis(4-fluorophenyl)methyl) may reduce bioavailability. Synthetic yields for complex derivatives remain moderate (~40–45%) .

Biological Activity

1-(3-Chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine, with the CAS number 313981-59-8, is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The compound has a molecular formula of C16H16ClFN2O2SC_{16}H_{16}ClFN_2O_2S and a molar mass of 354.83 g/mol. Its structure includes a piperazine ring substituted with a chlorophenyl and a fluorophenyl sulfonyl group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC16H16ClFN2O2S
Molar Mass354.83 g/mol
CAS Number313981-59-8

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of various piperazine derivatives. While specific data on this compound is limited, related compounds in the arylpiperazine class have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory pathway.

  • In vitro Studies : Some derivatives exhibit IC50 values in the low micromolar range against COX-2, indicating their potential as anti-inflammatory agents. For instance, compounds structurally similar to this compound have shown IC50 values ranging from 0.02 to 0.04 μM against COX-2 .

Anticancer Activity

Aryl piperazines have been recognized for their cytotoxic effects against various cancer cell lines. The mechanism often involves interaction with neurotransmitter receptors, which can influence tumor growth and proliferation.

  • Case Study : In experiments involving prostate cancer cells, arylpiperazine derivatives exhibited significant cytotoxicity, suggesting that modifications to the piperazine core can enhance anticancer activity .

Synthesis

The synthesis of this compound involves a multi-step reaction process starting from readily available precursors. The compound can be synthesized through nucleophilic substitution reactions involving piperazine and sulfonyl chlorides.

Synthesis Steps :

  • Starting Materials : 1-(3-chlorophenyl)piperazine and 4-fluorobenzenesulfonyl chloride.
  • Reaction Conditions : The reaction typically occurs in a solvent such as acetonitrile under reflux conditions.
  • Purification : The product is purified using silica gel column chromatography.

Structure-Activity Relationship (SAR)

The biological activity of piperazine derivatives is significantly influenced by the substituents on the aromatic rings. For example:

  • Chloro and Fluoro Substituents : These halogen groups can enhance lipophilicity and receptor binding affinity, which are crucial for increased biological activity.

Toxicity Studies

Preliminary toxicity assessments indicate that certain derivatives of piperazines exhibit low toxicity profiles in vivo, with lethal doses (LD50) exceeding 2000 mg/kg in animal models . This suggests a favorable safety margin for therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)-4-((4-fluorophenyl)sulfonyl)piperazine?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example:

  • Microwave-assisted synthesis (e.g., using a Samsung microwave reactor) significantly improves reaction efficiency. A similar piperazine derivative, 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine, achieved an 88% yield in 40 seconds under microwave conditions compared to 60% over 7 hours conventionally .
  • Stepwise sulfonylation : Reacting 1-(3-chlorophenyl)piperazine with 4-fluorobenzenesulfonyl chloride in a polar aprotic solvent (e.g., DCM or THF) under inert atmosphere, followed by purification via column chromatography.

Q. Key Considerations :

  • Monitor reaction progress using TLC or HPLC.
  • Optimize stoichiometry to minimize byproducts like bis-sulfonylated derivatives .

Q. How is the structural conformation of this compound validated?

Methodological Answer: Structural validation employs:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and sulfonyl group orientation. For example, benzenesulfonamide analogs show planar sulfonyl groups with torsional angles <10° relative to the piperazine ring .
  • NMR spectroscopy :
    • ¹H-NMR : Aromatic protons (3-chlorophenyl) appear as doublets (δ 7.2–7.4 ppm), while sulfonyl-linked protons exhibit deshielding (δ 3.1–3.5 ppm).
    • 13C-NMR : The sulfonyl carbon resonates at ~δ 125–130 ppm .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₆H₁₅ClFN₂O₂S: 353.05 g/mol).

Q. What preliminary biological activities are reported for this compound?

Methodological Answer: Piperazine sulfonamides are screened for:

  • Serotonergic activity : In vitro assays (e.g., radioligand binding) show affinity for 5-HT₁A/5-HT₂ receptors. For instance, 1-(3-chlorophenyl)piperazine (mCPP) exhibits EC₅₀ = 120 nM at 5-HT₂C .
  • Antimicrobial potential : Disk diffusion assays against S. aureus and E. coli; MIC values typically range 25–100 µg/mL for related derivatives .

Q. Experimental Design :

  • Use positive controls (e.g., ciprofloxacin for antimicrobial tests).
  • Validate receptor binding via competitive displacement assays .

Advanced Research Questions

Q. How do metabolic pathways influence the compound’s pharmacological profile?

Methodological Answer: Metabolism studies in liver microsomes reveal:

  • Oxidative degradation : The sulfonyl group may undergo CYP450-mediated oxidation to sulfonic acid derivatives, as seen in flunarizine analogs (e.g., 4,4’-difluorobenzophenone formation) .
  • Species-specific variation : Wistar rats metabolize arylpiperazines faster than Dark Agouti rats due to CYP2D6 polymorphism .

Q. Data Contradiction Analysis :

  • Discrepancies in metabolic half-lives (e.g., in vitro vs. in vivo) may arise from protein binding or enzyme saturation. Use LC-MS/MS to quantify metabolites across models .

Q. How can conflicting reports on receptor selectivity be resolved?

Methodological Answer: Contradictions in 5-HT₁A vs. 5-HT₂A affinity (e.g., mCPP analogs) arise from:

  • Assay variability : Radioligand choice (e.g., [³H]-8-OH-DPAT vs. [³H]-ketanserin) impacts IC₅₀ values.
  • Functional vs. binding assays : mCPP acts as a partial agonist at 5-HT₂C but an antagonist at 5-HT₂A .

Q. Resolution Strategies :

  • Conduct Schild regression analysis to distinguish agonist/antagonist profiles.
  • Compare results across multiple cell lines (e.g., CHO vs. HEK293) .

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : The sulfonyl group forms hydrogen bonds with Lys³⁰⁰ in the 5-HT₂A receptor’s transmembrane domain.
  • MD simulations : Piperazine ring flexibility allows adaptation to receptor conformations; RMSD <2 Å over 100 ns trajectories .

Q. Validation :

  • Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values.
  • Use QSAR models to optimize substituents (e.g., fluorophenyl vs. chlorophenyl) .

Q. How can synthetic byproducts be characterized and mitigated?

Methodological Answer: Common byproducts include:

  • Bis-sulfonylated piperazines : Detectable via HRMS (m/z 489.12 for C₂₄H₂₀Cl₂F₂N₂O₄S₂).
  • Chlorophenyl degradation products : Use GC-MS to identify 3-chlorophenol (m/z 128) .

Q. Mitigation :

  • Optimize reaction temperature (<50°C) and stoichiometry (1:1.05 molar ratio).
  • Employ scavengers (e.g., molecular sieves) for moisture-sensitive steps .

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